molecular formula C24H24O4 B14605081 Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate CAS No. 60683-03-6

Diethyl 3,3'-(vinylenedi-4,1-phenylene)bisacrylate

Cat. No.: B14605081
CAS No.: 60683-03-6
M. Wt: 376.4 g/mol
InChI Key: KOWIGDVPOVFBLV-UHFFFAOYSA-N
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Description

Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is an organic compound with the molecular formula C22H24O4 It is a diester of acrylic acid and is characterized by the presence of a vinylene group connecting two phenylene rings, each substituted with an acrylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate typically involves the esterification of acrylic acid with the corresponding diol. One common method is the reaction of 3,3’-(vinylenedi-4,1-phenylene)diol with acrylic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate can undergo various chemical reactions, including:

    Oxidation: The vinylene group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form the corresponding diol.

    Substitution: The acrylate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can react with the acrylate groups under mild conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: The corresponding diol.

    Substitution: Substituted acrylates with various functional groups.

Scientific Research Applications

Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate has several scientific research applications:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with unique mechanical and thermal properties.

    Materials Science: The compound is employed in the development of advanced materials, including coatings and adhesives.

    Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent and in the development of biomedical devices.

    Industry: It is used in the production of specialty chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate involves its interaction with molecular targets through its functional groups. The acrylate groups can undergo polymerization reactions, forming cross-linked networks that impart strength and durability to materials. The vinylene group can participate in conjugation, enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-(ethylenedi-4,1-phenylene)bisacrylate
  • Diethyl 3,3’-(propylenedi-4,1-phenylene)bisacrylate
  • Diethyl 3,3’-(butylenedi-4,1-phenylene)bisacrylate

Uniqueness

Diethyl 3,3’-(vinylenedi-4,1-phenylene)bisacrylate is unique due to the presence of the vinylene group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for a wide range of applications in polymer chemistry and materials science.

Properties

CAS No.

60683-03-6

Molecular Formula

C24H24O4

Molecular Weight

376.4 g/mol

IUPAC Name

ethyl 3-[4-[2-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]ethenyl]phenyl]prop-2-enoate

InChI

InChI=1S/C24H24O4/c1-3-27-23(25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(26)28-4-2/h5-18H,3-4H2,1-2H3

InChI Key

KOWIGDVPOVFBLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=CC(=O)OCC

Origin of Product

United States

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